molecular formula C12H10ClFN2O2 B11053581 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide

Katalognummer B11053581
Molekulargewicht: 268.67 g/mol
InChI-Schlüssel: QTLISKNICGOBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a unique combination of a chlorinated oxazole ring and a fluorinated phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Chlorination: The oxazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Propanamide Moiety: The chlorinated oxazole is reacted with a propanamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated oxazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-chloro-1,2-oxazol-5-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorinated phenyl group.

    3-(3-chloro-1,2-oxazol-5-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methylated phenyl group.

Uniqueness

The uniqueness of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide lies in its specific combination of a chlorinated oxazole ring and a fluorinated phenyl group, which may confer unique chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H10ClFN2O2

Molekulargewicht

268.67 g/mol

IUPAC-Name

3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C12H10ClFN2O2/c13-11-7-10(18-16-11)5-6-12(17)15-9-3-1-8(14)2-4-9/h1-4,7H,5-6H2,(H,15,17)

InChI-Schlüssel

QTLISKNICGOBJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCC2=CC(=NO2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.